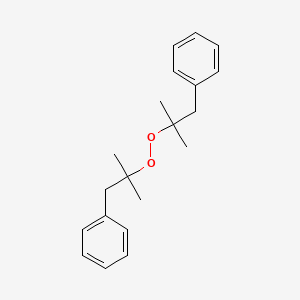
Peroxide, bis(1,1-dimethyl-2-phenylethyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Dicumyl peroxide can be synthesized through the reaction of cumene hydroperoxide with cumene in the presence of an acid catalyst. The reaction typically occurs under controlled temperature conditions to ensure the stability of the peroxide .
Industrial Production Methods
In industrial settings, dicumyl peroxide is produced by the oxidation of cumene using oxygen or air. The process involves the formation of cumene hydroperoxide, which is then converted to dicumyl peroxide through acid-catalyzed decomposition .
化学反应分析
Types of Reactions
Dicumyl peroxide primarily undergoes decomposition reactions, where it breaks down into free radicals. These radicals can initiate polymerization reactions or crosslinking processes in various polymers .
Common Reagents and Conditions
The decomposition of dicumyl peroxide is often carried out at elevated temperatures, typically between 120°C and 160°C. Common reagents used in these reactions include organic solvents and stabilizers to control the rate of decomposition .
Major Products Formed
The major products formed from the decomposition of dicumyl peroxide are free radicals, which can further react with monomers to form polymers or with existing polymer chains to create crosslinked structures .
科学研究应用
Dicumyl peroxide has a wide range of applications in scientific research and industry:
Polymer Chemistry: Used as a radical initiator in the polymerization of styrene, polyethylene, and other monomers.
Rubber Industry: Acts as a crosslinking agent in the vulcanization of rubber, improving the mechanical properties of rubber products.
Composite Materials: Employed in the synthesis of composite materials, such as polylactic acid composite fibers and polyethylene composites.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
作用机制
Dicumyl peroxide exerts its effects through the generation of free radicals upon decomposition. These free radicals can initiate chain reactions in polymerization processes or create crosslinks between polymer chains. The molecular targets of these radicals are typically the double bonds in monomers or the existing polymer chains .
相似化合物的比较
Similar Compounds
Benzoyl Peroxide: Another widely used organic peroxide, primarily in the polymer industry and as an acne treatment.
Tert-Butyl Peroxide: Used as a radical initiator in polymerization reactions and as a curing agent for resins.
Cumene Hydroperoxide: An intermediate in the production of dicumyl peroxide and used as an initiator in polymerization reactions.
Uniqueness
Dicumyl peroxide is unique in its ability to generate free radicals at relatively high temperatures, making it suitable for high-temperature polymerization and crosslinking processes. Its stability and effectiveness as a crosslinking agent also distinguish it from other organic peroxides .
属性
CAS 编号 |
618906-12-0 |
|---|---|
分子式 |
C20H26O2 |
分子量 |
298.4 g/mol |
IUPAC 名称 |
[2-methyl-2-(2-methyl-1-phenylpropan-2-yl)peroxypropyl]benzene |
InChI |
InChI=1S/C20H26O2/c1-19(2,15-17-11-7-5-8-12-17)21-22-20(3,4)16-18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3 |
InChI 键 |
AAIBWJOOWOVSHQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=CC=CC=C1)OOC(C)(C)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3R)-3-(4-fluorophenyl)oxiran-2-yl]ethanone](/img/structure/B14211742.png)
![(1R)-1-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14211747.png)
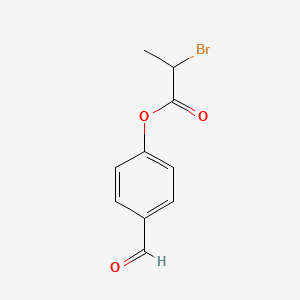
![2-benzoyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]cyclohexane-1-carboxamide](/img/structure/B14211764.png)
![6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline](/img/structure/B14211766.png)
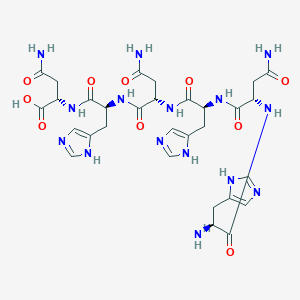
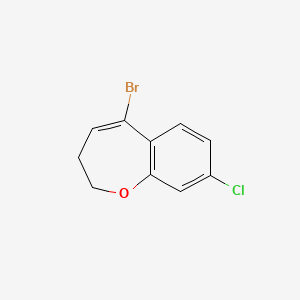
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)-](/img/structure/B14211787.png)

![1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole](/img/structure/B14211799.png)
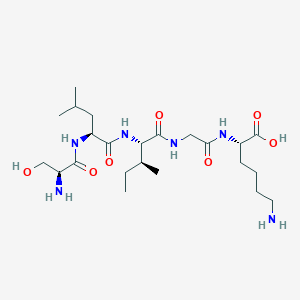
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-acetylpyridin-1-ium)](/img/structure/B14211810.png)
![1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one](/img/structure/B14211821.png)

